molecular formula C11H13NO2 B8452867 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene

1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene

Cat. No.: B8452867
M. Wt: 191.23 g/mol
InChI Key: XZUISGAHKKKHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to a methyl group at the 1-position and an isopropoxy group (-OCH(CH3)2) at the 4-position

Preparation Methods

The synthesis of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 4-isopropoxybenzyl alcohol and phosgene.

    Reaction Conditions: The alcohol is first converted to the corresponding chloroformate using phosgene. This intermediate is then treated with a suitable amine to form the isocyanate.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene involves its reactivity with nucleophiles:

    Molecular Targets: The isocyanate group reacts with nucleophilic sites on proteins, enzymes, and other biomolecules, forming covalent bonds.

    Pathways Involved: The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a leaving group and the formation of a stable product.

Comparison with Similar Compounds

1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene can be compared with other similar compounds:

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(isocyanatomethyl)-4-propan-2-yloxybenzene

InChI

InChI=1S/C11H13NO2/c1-9(2)14-11-5-3-10(4-6-11)7-12-8-13/h3-6,9H,7H2,1-2H3

InChI Key

XZUISGAHKKKHSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN=C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,8-Bis(dimethylamino)-naphtalene (3.19 g, 14.9 mmol) was added to a solution of 4-(isopropoxy)phenyl acetic acid (2.89 g, 14.9 mmol) in dry tetrahydrofuran (18 mL) at rt under argon atmosphere. After 25 minutes stirring at rt diphenylphosphoryl azide (4.10 g, 14.9 mmol) was added dropwise and the mixture refluxed for 6 hours. It was allowed to cool to rt and then stored at −20° C. overnight to precipitate out the ammonium phosphate salt. A mixture of diethyl ether and ethyl acetate (1:1 v/v, 25 mL) was added to the cold reaction mixture. The precipitate was filtered from the reaction mixture and washed with diethyl ether: ethyl acetate (1:1 v/v 20 mL). The filtrate was evaporated to dryness giving 1-isocyanatomethyl-4-isopropoxybenzene as an oil (3.2 g), which was used in the next step without further purification.
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,8-Bis(dimethylaminonaphtalene (3.19 g, 14.9 mmol) was added to a solution of 4-(isopropoxy)phenyl acetic acid (2.89 g, 14.9 mmol) in dry tetrahydrofuran (18 mL) at rt under argon atmosphere. After 25 minutes stirring at rt diphenylphosphoryl azide (4.10 g, 14.9 mmol) was added dropwise and the mixture refluxed for 6 hours. It was allowed to cool to rt and then stored at −20° C. overnight to precipitate out the ammonium phosphate salt. A mixture of diethyl ether and ethyl acetate (1:1 v/v, 25 mL) was added to the cold reaction mixture. The precipitate was filtered from the reaction mixture and washed with diethyl ether: ethyl acetate (1:1 v/v, 20 mL). The filtrate was evaporated to dryness giving 1-isocyanatomethyl-4-isopropoxybenzene as an oil (3.2 g), which was used in the next step without further purification.
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two

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